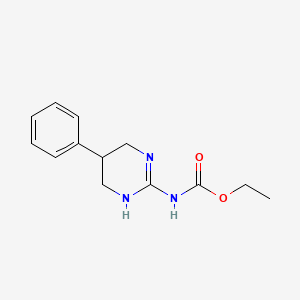
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and an aziridine ring, which is a strained three-membered ring known for its high reactivity. The presence of a hexyloxy group further adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Aziridine Ring: The aziridine ring can be introduced via the reaction of an appropriate precursor with a reagent such as trimethylsulfonium iodide.
Attachment of the Hexyloxy Group: The hexyloxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: The quinazolinone core can be reduced under appropriate conditions.
Substitution: The hexyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can lead to the formation of oxaziridines, while reduction of the quinazolinone core can yield dihydroquinazolinones.
科学的研究の応用
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an anticancer agent.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The quinazolinone core can interact with various biological pathways, modulating their activity.
類似化合物との比較
Similar Compounds
3-(2-Phenylquinazolin-4(3H)-one): Lacks the aziridine and hexyloxy groups, resulting in different reactivity and biological activity.
3-(3-(Methoxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one: Similar structure but with a methoxy group instead of a hexyloxy group, affecting its solubility and reactivity.
Uniqueness
The presence of the hexyloxy group in 3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one imparts unique solubility properties and reactivity, making it distinct from other similar compounds. Its combination of a quinazolinone core and an aziridine ring also contributes to its unique biological activity.
特性
CAS番号 |
143264-16-8 |
|---|---|
分子式 |
C24H29N3O2 |
分子量 |
391.5 g/mol |
IUPAC名 |
3-(3-hexoxy-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H29N3O2/c1-4-5-6-12-17-29-23-24(2,3)27(23)26-21(18-13-8-7-9-14-18)25-20-16-11-10-15-19(20)22(26)28/h7-11,13-16,23H,4-6,12,17H2,1-3H3 |
InChIキー |
QJFJCOQRTREVRM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1C(N1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)







![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)

![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)

